molecular formula C10H14ClN3 B2971719 {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride CAS No. 1461708-65-5

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride

Cat. No.: B2971719
CAS No.: 1461708-65-5
M. Wt: 211.69
InChI Key: SIIYYDNYQINPHF-UHFFFAOYSA-N
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Description

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride typically involves the following steps:

  • Condensation Reaction: : The starting materials, such as imidazo[1,2-a]pyridine and dimethylamine, undergo a condensation reaction to form the intermediate compound.

  • Reduction: : The intermediate compound is then reduced to form the desired product.

  • Hydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antitubercular properties[_{{{CITATION{{{_4{Recent developments of imidazo 1,2- - RSC Publishing.

  • Medicine: : It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

  • Industry: : The compound's unique properties make it useful in material science and other industrial applications.

Comparison with Similar Compounds

{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Imidazo[1,2-a]pyridine: : A core structure that forms the basis of many derivatives.

  • Imidazo[1,2-a]pyridine-3-carboxylic acid: : A related compound with a carboxylic acid functional group.

  • Imidazo[1,2-a]pyridine-3-ylmethanol: : A derivative with a hydroxyl group.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10;/h3-7H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYYDNYQINPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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